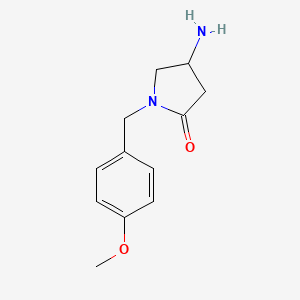

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)7-14-8-10(13)6-12(14)15/h2-5,10H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRVXEJNFMHQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one typically involves multi-step organic synthesis, starting from appropriately substituted benzyl derivatives and pyrrolidinone precursors. The key steps include:

- Formation of the 4-methoxybenzyl intermediate

- Introduction of the amino group at the 4-position of the pyrrolidinone ring

- Cyclization to form the pyrrolidin-2-one ring

- Purification and isolation, often as the hydrochloride salt

The synthetic route is designed to ensure regioselective substitution and to maintain the integrity of the methoxy group on the benzyl moiety.

Specific Synthetic Routes

Benzylamine Condensation and Cyclization

One common approach involves the reaction of 4-methoxybenzylamine with a suitable pyrrolidinone precursor or its activated derivative. The process can be summarized as:

- Step 1: Reaction of 4-methoxybenzylamine with a succinimide or succinic acid derivative to form an intermediate amide or imine.

- Step 2: Cyclization under acidic or basic conditions to form the pyrrolidin-2-one ring with the amino group at the 4-position.

- Step 3: Purification, often by recrystallization or chromatographic methods, to isolate the pure compound or its hydrochloride salt.

Donor–Acceptor Cyclopropane Ring-Opening Method

A more recent and efficient synthetic method involves the use of donor–acceptor cyclopropanes bearing ester groups as acceptor substituents. This method includes:

- Lewis acid-catalyzed ring opening of donor–acceptor cyclopropanes with primary amines such as 4-methoxybenzylamine.

- In situ lactamization (ring closure) and dealkoxycarbonylation to yield the pyrrolidin-2-one ring system.

- This method allows for a one-pot synthesis with broad substrate scope and good yields.

- The reaction conditions typically involve refluxing in toluene with acetic acid or alkaline saponification followed by thermolysis to remove ester groups and finalize the pyrrolidinone structure.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of imine or amide intermediate | 4-Methoxybenzylamine + succinic acid derivative, solvent (e.g., ethanol or toluene), mild heating | Control of temperature and stoichiometry critical for selectivity |

| Cyclization | Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, reflux | Acidic conditions favor lactam formation; reaction time affects yield |

| Purification | Recrystallization from solvents like ethanol or chromatographic purification | Hydrochloride salt formation improves solubility and stability |

| Donor–acceptor cyclopropane method | Lewis acid catalyst (e.g., nickel perchlorate), primary amine, toluene, reflux with acetic acid | One-pot operation; alkaline saponification and thermolysis for ester removal |

Research Findings and Data

- The donor–acceptor cyclopropane method has been shown to produce 1,5-substituted pyrrolidin-2-ones efficiently, including derivatives with aromatic substituents like 4-methoxybenzyl groups.

- The reaction proceeds via ring opening of the cyclopropane by the amine, followed by lactamization and dealkoxycarbonylation, yielding the target compound in good yield and purity.

- The method allows for the synthesis of diastereomeric mixtures when ester groups are present, which can be resolved or further processed to obtain pure compounds.

- Optimization of reaction parameters such as temperature, solvent, and catalyst loading is essential for maximizing yield and minimizing by-products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Benzylamine condensation and cyclization | 4-Methoxybenzylamine, succinic acid derivatives | Acid/base catalysts (HCl, NaOH) | Reflux in ethanol or toluene, acidic/basic medium | Straightforward, well-established | Multi-step, moderate yields |

| Donor–acceptor cyclopropane ring-opening | Donor–acceptor cyclopropane, 4-methoxybenzylamine | Lewis acid catalyst (nickel perchlorate), acetic acid | Reflux in toluene, one-pot operation | Efficient, broad substrate scope, one-pot | Requires specialized cyclopropane precursors |

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications:

- Drug Development : It serves as a precursor for synthesizing more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.

- Proteomics : Utilized in studies to investigate protein interactions and functions, aiding in understanding cellular mechanisms. This is particularly important for identifying potential drug targets in disease pathways.

Enzyme Inhibition Studies

Research indicates that 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one can inhibit specific enzymes involved in critical biochemical pathways:

- Protein Kinases : A study demonstrated its ability to inhibit certain kinases associated with cancer signaling pathways, suggesting its potential as an anticancer agent.

- Neurotransmitter Transporters : Similar compounds have shown selective inhibition of dopamine and norepinephrine transporters while being relatively inactive at serotonin transporters, indicating a potential role in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Anticancer Activity : A study focused on the compound's ability to inhibit specific protein kinases linked to cancer cell proliferation. Results indicated significant inhibition rates, supporting further investigation into its use as an anticancer therapeutic agent.

- Neuropharmacology : Research involving analogs of this compound demonstrated their effectiveness as selective inhibitors of dopamine and norepinephrine transporters. These findings suggest potential applications in treating neuropsychiatric disorders .

- Antioxidant Properties : A synthesis study revealed that derivatives of this compound exhibited antioxidant activity, indicating potential applications in preventing oxidative stress-related diseases .

Wirkmechanismus

The mechanism of action of 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidin-2-one: A parent compound with similar structural features but lacking the amino and methoxybenzyl groups.

4-Amino-1-(3-methoxybenzyl)pyrrolidin-2-one: A closely related compound with a methoxy group at a different position on the benzyl ring.

N-Phenylpyrrolidin-2-one: Another derivative with a phenyl group instead of a methoxybenzyl group

Uniqueness

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one is unique due to the presence of both an amino group and a methoxybenzyl group, which enhance its reactivity and potential for various applications. The specific positioning of these groups allows for unique interactions with biological targets, making it a valuable compound for research and development .

Biologische Aktivität

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one (CAS No. 1114823-61-8) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone core, which is known for its versatility in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, pyrrolidine derivatives have been linked to the inhibition of kinases and other signaling molecules, impacting cellular processes such as proliferation and apoptosis .

- Cell Signaling Modulation : It has been observed that compounds with a similar structure can modulate cell signaling pathways, affecting gene expression and cellular metabolism .

The biochemical properties of this compound contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 201.25 g/mol |

| LogP | 2.59 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Polar Surface Area | 16.46 Ų |

These properties suggest that the compound has favorable lipophilicity and solubility characteristics, which are essential for its bioavailability and interaction with biological targets.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antimicrobial Activity : Similar pyrrolidine derivatives have demonstrated antimicrobial properties against various pathogens. For instance, studies have shown that related compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anticancer Potential : Pyrrolidinone derivatives have been evaluated for their anticancer properties. In vitro studies on cell lines such as MDA-MB-231 (breast cancer) have shown that certain derivatives can inhibit cell proliferation and induce apoptosis . The specific mechanisms often involve the modulation of signaling pathways related to cell survival.

- Neuropharmacological Effects : Some studies suggest that pyrrolidine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives similar to this compound:

- Study on Anticancer Activity : A study evaluated a series of pyrrolidinone compounds for their ability to inhibit cancer cell growth. The results indicated that compounds with specific substitutions on the pyrrolidine ring exhibited enhanced potency against cancer cell lines, suggesting that structural modifications can significantly affect biological activity .

- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of various pyrrolidine derivatives for antimicrobial activity. The findings showed that certain analogs had potent activity against Gram-positive bacteria, supporting the potential use of these compounds in developing new antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one?

A common approach involves lactam formation followed by substitution reactions. For example, derivatives of pyrrolidin-2-one can be synthesized via SmI₂-mediated radical cross-coupling of lactam sulfones with aryl ketones, as demonstrated in related compounds . Key factors include optimizing reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric control of reagents like NaBH₄ for reductive amination steps . Characterization via FTIR (e.g., C=O stretch at ~1650 cm⁻¹) and ¹H NMR (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm) is critical to confirm product identity .

Q. What analytical techniques are essential for characterizing this compound?

Core techniques include:

- X-ray crystallography : Resolves stereochemistry and confirms molecular conformation (e.g., envelope conformation of pyrrolidinone rings) using SHELX software for refinement .

- FTIR and NMR : Identify functional groups (e.g., amine NH₂ stretch at ~3260 cm⁻¹) and monitor reaction progress .

- Elemental analysis : Validates purity (>98%) and stoichiometry .

- HPLC : Assesses chromatographic purity under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are critical during handling?

Based on GHS classifications for structurally similar pyrrolidinones:

- Acute toxicity (H302) : Use PPE (gloves, lab coat, goggles) and avoid inhalation/ingestion.

- Skin/eye irritation (H315/H319) : Employ fume hoods and emergency eyewash stations.

- Storage : Maintain at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Discrepancies in NMR/FTIR data (e.g., ambiguous coupling constants or carbonyl stretches) can be resolved by cross-referencing with X-ray-derived bond lengths and angles. For instance, SHELX-refined structures provide precise C–N (1.32–1.41 Å) and C=O (1.21 Å) bond metrics, clarifying conjugation effects in the pyrrolidinone ring . Anomalies in dihedral angles (e.g., anti-orientation of substituents at 150.8–154.2°) may explain steric effects observed in reactivity studies .

Q. What challenges arise in optimizing enantioselective synthesis?

Enantiomeric purity is hindered by:

- Racemization : Stabilize intermediates via low-temperature reactions (<0°C) or chiral auxiliaries (e.g., trityl groups) .

- Catalyst selection : Asymmetric hydrogenation with Ru-BINAP complexes improves enantiomeric excess (ee >90%) but requires rigorous solvent drying .

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) quantifies ee and identifies minor stereoisomers .

Q. How do reaction conditions influence regioselectivity in functionalization?

Regioselectivity in aryl substitution (e.g., 4-methoxybenzyl vs. fluorophenyl groups) depends on:

Q. What computational methods support mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.